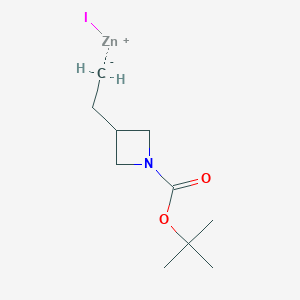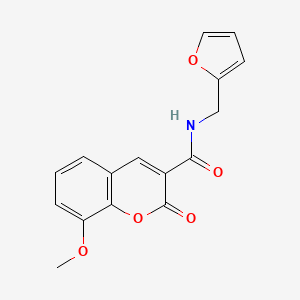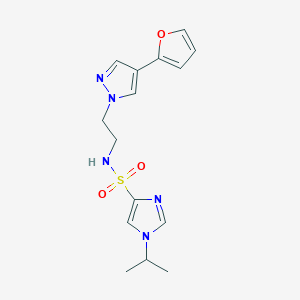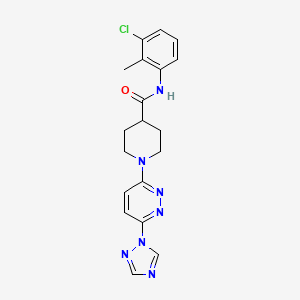
1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-4-(2,3,4-trimethylbenzenesulfonyl)piperazine, commonly known as TCB-2, is a synthetic compound that belongs to the class of phenylpiperazines. It is a potent serotonin receptor agonist and has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
TCB-2 has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the serotonin system in the brain and its role in various physiological and pathological conditions. TCB-2 has been shown to have high affinity and selectivity for 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
Mechanism of Action
TCB-2 acts as a potent agonist at 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system. Activation of these receptors by TCB-2 leads to the activation of downstream signaling pathways, which ultimately results in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
TCB-2 has been shown to induce a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in the brain, which are neurotransmitters that are involved in the regulation of mood, cognition, and behavior. TCB-2 has also been shown to induce changes in brain activity and connectivity, as measured by functional magnetic resonance imaging (fMRI).
Advantages and Limitations for Lab Experiments
One of the advantages of TCB-2 is its high selectivity and potency for 5-HT2A and 5-HT2C receptors, which makes it a valuable tool for studying the serotonin system in the brain. However, one limitation of TCB-2 is its relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Future Directions
There are several future directions for research on TCB-2. One area of interest is the role of TCB-2 in the regulation of mood and emotion, as well as its potential therapeutic applications in the treatment of mood disorders such as depression and anxiety. Another area of interest is the use of TCB-2 as a tool to study the neural mechanisms underlying altered states of consciousness, such as those induced by psychedelic drugs. Additionally, further research is needed to elucidate the long-term effects of TCB-2 on brain function and behavior.
Synthesis Methods
The synthesis of TCB-2 involves the reaction of 1-(3-chlorophenyl)piperazine with 2,3,4-trimethylbenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields TCB-2 as a white crystalline powder with a high purity level.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-7-8-19(16(3)15(14)2)25(23,24)22-11-9-21(10-12-22)18-6-4-5-17(20)13-18/h4-8,13H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKSYUVYCHXZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetamidophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2535855.png)
![Methyl (E)-4-[4-[[(1-methylpyrazole-4-carbonyl)amino]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2535856.png)


![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2535860.png)
![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-methoxyphenyl)sulfonyl)acetate](/img/structure/B2535863.png)
![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)
![1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2535866.png)

![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)